1-Butanone, 1-(3,4-dihydroxy-7-methyl-2-naphthalenyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one is an organic compound with the molecular formula C15H18O3 It is characterized by the presence of a naphthalene ring substituted with hydroxyl and methyl groups, and a butanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,4-dihydroxy-7-methylnaphthalene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles like alkoxides or amines.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutanol.
Substitution: Formation of ether or amine derivatives.
Scientific Research Applications
1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which 1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one exerts its effects involves interactions with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines.
Anticancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)-2-methylpropan-1-one
- 1-(3,4-Dihydroxy-7-methylnaphthalen-2-yl)butan-1-one
Comparison:
Structural Differences: The main difference lies in the length and branching of the side chain attached to the naphthalene ring.
Reactivity: The presence of different side chains can influence the reactivity and stability of the compounds.
Applications: While all these compounds may have similar applications, their specific properties can make them more suitable for certain uses.
Properties
CAS No. |
61983-42-4 |
---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-(3,4-dihydroxy-7-methylnaphthalen-2-yl)-3-methylbutan-1-one |
InChI |
InChI=1S/C16H18O3/c1-9(2)6-14(17)13-8-11-7-10(3)4-5-12(11)15(18)16(13)19/h4-5,7-9,18-19H,6H2,1-3H3 |
InChI Key |
BROFVWVUHXYOSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(C(=C2C=C1)O)O)C(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.